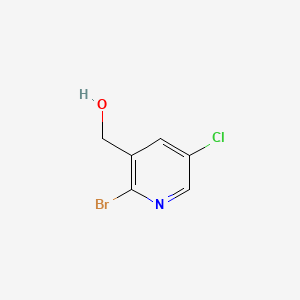

(2-Bromo-5-chloropyridin-3-yl)methanol

Vue d'ensemble

Description

(2-Bromo-5-chloropyridin-3-yl)methanol, commonly referred to as BCPM, is an organic compound that has been studied extensively in the scientific community. It is a halogenated pyridine derivative, and is widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. BCPM is also known to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial effects.

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- The compound has been utilized in the synthesis of Schiff base compounds and their crystal structures, offering insights into molecular configurations and potential applications in antibacterial activities (Wang et al., 2008).

- It has also been involved in studies exploring the synthesis and structural analysis of different compounds, highlighting its role in understanding molecular interactions and structural properties (Lakshminarayana et al., 2018).

Reactivity and Kinetics :

- Research on its reactivity and kinetics, particularly in nucleophilic aromatic substitution reactions, provides valuable information for chemical synthesis processes (Abramovitch et al., 1968).

Biocatalysis and Green Chemistry :

- It has been used in biocatalytic processes, exemplifying advancements in green chemistry. For instance, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a biocatalytic system represents a move towards more sustainable and efficient chemical processes (Chen et al., 2021).

Complex Formation and Coordination Chemistry :

- Its involvement in the formation of metal complexes, like with copper(II) and nickel(II), showcases its importance in coordination chemistry, with implications for catalysis and materials science (Kermagoret & Braunstein, 2008).

Applications in Pharmaceutical Sciences :

- It also plays a role in the production of chiral intermediates for pharmaceuticals, demonstrating its relevance in drug synthesis and development (Ni et al., 2012).

Propriétés

IUPAC Name |

(2-bromo-5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSIEWNWZBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-chloropyridin-3-yl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)